molecular formula C7H14N2O B3021541 1-Acetyl-4-methylpiperazine CAS No. 60787-05-5

1-Acetyl-4-methylpiperazine

Cat. No. B3021541
CAS No.: 60787-05-5
M. Wt: 142.2 g/mol
InChI Key: YSDBJKNOEWSFGA-UHFFFAOYSA-N
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Patent
US04886799

Procedure details

2-(2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranyl)-1-(4-methylpiperazinyl-1-oxoethane was prepared according to the process described in Example 3, but using 4-methylpiperazine in Stage C. The latter compound was dissolved in a solution of DL-tartaric acid to form the corresponding salt, and then recrystallized in ethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[C:8](O)(=O)[CH:9](C(C(O)=O)O)[OH:10]>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:9](=[O:10])[CH3:8])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form the corresponding salt
CUSTOM
Type
CUSTOM
Details
recrystallized in ethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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